6-(Dimethylamino)picolinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(dimethylamino)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(2)7-5-3-4-6(9-7)8(11)12/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGDTVHJRLJIIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696273 | |
| Record name | 6-(Dimethylamino)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30721-88-1 | |
| Record name | 6-(Dimethylamino)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of 6 Dimethylamino Picolinic Acid
Established Synthetic Pathways for Picolinic Acid Scaffolds and Their Functionalization
The synthesis of picolinic acid and its derivatives is a cornerstone of heterocyclic chemistry, with numerous methods established for creating this important structural motif. A common and long-standing method for the synthesis of picolinic acid itself is the oxidation of α-picoline, often using potassium permanganate. orgsyn.org This foundational reaction provides the basic picolinic acid scaffold, which can then be subjected to a wide array of functionalization reactions to generate a diverse range of derivatives. orgsyn.orgnih.gov
One-pot multicomponent reactions have emerged as an efficient strategy for the synthesis of substituted picolinate (B1231196) and picolinic acid derivatives. nih.govresearchgate.net For instance, a three-component reaction involving 2-oxopropanoic acid or its ester, an aromatic aldehyde, and ammonium (B1175870) acetate, catalyzed by a heterogeneous catalyst like UiO-66(Zr)-N(CH2PO3H2)2, can produce highly functionalized picolinic acid derivatives in good yields. nih.govresearchgate.net This approach is valued for its atom economy and the ability to generate molecular complexity in a single step.
Functionalization of the pre-formed picolinic acid scaffold is a versatile strategy for accessing a wide range of derivatives. The pyridine (B92270) ring and the carboxylic acid group offer two distinct sites for chemical modification. For example, nitration of picolinic acid N-oxide with a mixture of sulfuric acid and fuming nitric acid yields 4-nitropicolinic acid N-oxide, which can subsequently be reduced to 4-aminopicolinic acid. umsl.edu This amino group can then serve as a handle for further derivatization.
Furthermore, the carboxylic acid group can be readily converted into other functional groups. Treatment with thionyl chloride transforms picolinic acid into its more reactive acid chloride, facilitating reactions such as esterification and amidation. nih.govresearchgate.net These established pathways provide a robust foundation for the synthesis of a vast library of picolinic acid derivatives with tailored properties.
Targeted Synthesis of 6-(Dimethylamino)picolinic Acid and its Precursors
The targeted synthesis of this compound relies on the introduction of the dimethylamino group onto the pyridine ring. A key precursor for this transformation is 6-aminopicolinic acid. chemicalbook.com The synthesis of 6-aminopicolinic acid can be achieved through several routes, including the hydrolysis of 6-acetamidopicolinic acid using sodium hydroxide (B78521). chemicalbook.com
Once 6-aminopicolinic acid is obtained, the dimethylamino group can be introduced through reductive amination or other alkylation methods. While direct synthesis routes for this compound are not extensively detailed in the provided results, the availability of its precursor, 6-aminopicolinic acid, is established. chemicalbook.com
Another important precursor for creating substituted picolinic acids is 4-iodomethylpicolinate. umsl.edu This compound can be prepared in a multi-step sequence starting from picolinic acid. The process involves chlorination with thionyl chloride, followed by reaction with methanol (B129727) to form the methyl ester hydrochloride. Subsequent treatment with hydriodic acid and hypophosphorous acid introduces the iodine, and a final esterification step yields the desired 4-iodomethylpicolinate. umsl.edu This iodinated precursor is valuable for introducing various substituents at the 4-position of the picolinic acid scaffold through cross-coupling reactions. umsl.edu
The synthesis of aminopicolinic acid derivatives has been reported, highlighting the creation of compounds like 4-aminopicolinic acid, 4-(4-aminophenylethynyl)picolinic acid, and 4-(3-aminophenylethynyl)picolinic acid. umsl.eduumsl.edu These syntheses often involve the nitration of picolinic acid N-oxide, followed by catalytic hydrogenation to reduce the nitro group to an amine. umsl.edu
Advanced Derivatization Strategies of this compound for Expanded Chemical Space
Amide Bond Formation and Peptide Coupling Approaches utilizing Picolinic Acid Derivatives
Picolinic acid and its derivatives are readily converted into amides through various coupling methods. nih.govresearchgate.net A common approach involves the in-situ generation of the picolinoyl chloride using thionyl chloride, which then reacts with a primary or secondary amine to form the corresponding picolinamide. nih.govresearchgate.netnih.gov Alternatively, standard peptide coupling reagents can be employed to facilitate amide bond formation under milder conditions. nih.govcam.ac.uk
Several coupling reagents are effective for this transformation, including:
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) cam.ac.uksigmaaldrich.com
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) peptide.combachem.com
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) sigmaaldrich.combachem.com
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , often in conjunction with an additive like HOBt (1-Hydroxybenzotriazole). nih.gov
The choice of coupling reagent can be critical, especially when dealing with sterically hindered amines or sensitive substrates, to ensure high yields and minimize side reactions like racemization. sigmaaldrich.comuniurb.itiris-biotech.de For instance, phosphonium-based reagents like PyAOP and PyCLOCK are noted for their high efficiency and reduced risk of side reactions compared to some uronium-based reagents. iris-biotech.de The picolinic amide moiety itself can also serve as a directing group in C-H activation reactions, although methods for its mild and selective cleavage back to the amine have also been developed. cam.ac.ukresearchgate.net
| Coupling Reagent | Type | Key Features |
| HATU | Aminium Salt | Highly reactive, efficient for hindered couplings. sigmaaldrich.com |
| HBTU/TBTU | Aminium Salt | Popular, by-products are water-soluble, good for phosphorylated amino acids. bachem.com |
| PyBOP | Phosphonium Salt | Generates OBt esters, widely used. sigmaaldrich.combachem.com |
| PyAOP | Phosphonium Salt | 7-aza derivative of PyBOP, high coupling yields, no toxic HMPA byproduct. iris-biotech.de |
| EDCI/HOBt | Carbodiimide/Additive | Common and cost-effective method. nih.gov |
| DEPBT | Phosphonium Salt | Causes very little epimerization, useful for sensitive substrates. peptide.com |
Esterification and Hydrolysis Processes in Derivative Synthesis
Esterification of picolinic acid derivatives is a fundamental transformation for creating a variety of esters with potential applications in coordination chemistry and as prodrugs. acs.orgacs.org The reaction can be achieved by reacting the picolinic acid with an alcohol in the presence of an acid catalyst or by using a more reactive form of the carboxylic acid, such as the acid chloride. umsl.edu A simple method for preparing active esters, such as p-nitrophenyl and pentafluorophenyl esters, involves reacting the corresponding pyridinecarboxylic acid with thionyl chloride catalyzed by DMF, followed by reaction with the appropriate phenol. nih.gov
The hydrolysis of picolinic acid esters, the reverse of esterification, has also been studied, particularly the role of metal ions in catalyzing this process. acs.orgacs.orgresearchgate.net Divalent metal ions such as Cu2+ and Ni2+ have been shown to significantly enhance the rate of hydrolysis of picolinic acid esters. acs.orgacs.orgresearchgate.net This catalysis can occur through both metal ion-promoted water and hydroxide ion-catalyzed pathways. acs.orgresearchgate.net The efficiency of this catalysis is influenced by the nature of the leaving group of the ester. researchgate.net Alkaline hydrolysis, using a base like sodium hydroxide, is a common and effective method for cleaving the ester bond to yield the corresponding carboxylate salt and alcohol. chemguide.co.uk This process is generally irreversible and allows for easier separation of the products compared to acid-catalyzed hydrolysis. chemguide.co.uk
Metal-Catalyzed Cross-Coupling Reactions for Pyridine Core Functionalization
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyridine core of picolinic acid derivatives, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net Palladium-catalyzed reactions are particularly prominent in this area.
The Suzuki-Miyaura cross-coupling is widely used to introduce aryl or heteroaryl groups onto the pyridine ring. researchgate.netacs.org This reaction typically involves the coupling of a halo-pyridine derivative (e.g., a bromo- or chloro-pyridine) with a boronic acid or a trifluoroborate salt in the presence of a palladium catalyst and a base. researchgate.netacs.org Catalyst systems such as Pd(OAc)2/SPhos or Pd2(dba)3/P(t-Bu)3 have proven effective for these transformations. researchgate.netacs.org
The Sonogashira coupling allows for the introduction of alkyne moieties onto the pyridine ring. umsl.edu This reaction couples a halo-pyridine with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. umsl.eduumsl.edu This method has been successfully used to synthesize extended aminopicolinic acids. umsl.edu
The Buchwald-Hartwig amination is a valuable method for forming C-N bonds, allowing for the introduction of various amine substituents onto the pyridine ring. researchgate.net This palladium-catalyzed reaction couples a halo-pyridine with an amine.
More recently, C-H activation/cross-coupling reactions have emerged as an efficient strategy for functionalizing pyridine N-oxides, providing a direct route to alkylated pyridine derivatives without the need for pre-functionalization of the pyridine ring. acs.org These advanced methodologies significantly expand the chemical space accessible from the picolinic acid scaffold.
| Cross-Coupling Reaction | Reactants | Catalyst System (Examples) | Bond Formed |
| Suzuki-Miyaura | Halo-pyridine + Boronic acid/ester | Pd(OAc)2/SPhos, Pd(dppf)Cl2 | C-C (Aryl/Heteroaryl) |
| Sonogashira | Halo-pyridine + Terminal alkyne | (Ph3P)2PdCl2/CuI | C-C (Alkynyl) |
| Buchwald-Hartwig | Halo-pyridine + Amine | Palladium catalyst + Ligand | C-N |
| Stille | Halo-pyridine + Organostannane | Cyclopalladated ferrocenylimine | C-C (Aryl) |
Controlled Synthesis of Poly-substituted Pyridine Carboxylic Acid Derivatives relevant to this compound
The controlled synthesis of poly-substituted pyridine carboxylic acids is crucial for fine-tuning the properties of molecules like this compound. Various strategies have been developed to achieve regioselective functionalization of the pyridine ring.
One approach involves a sequence of reactions starting with a pre-functionalized pyridine derivative. For example, the synthesis of 4-(aminophenylethynyl)picolinic acids begins with 4-iodomethylpicolinate. umsl.edu This precursor undergoes a Sonogashira coupling with an appropriately substituted ethynylaniline, followed by hydrolysis of the ester to yield the desired poly-substituted picolinic acid. umsl.edu
Multi-component reactions also offer a powerful route to poly-substituted pyridines. nih.govresearchgate.net A one-pot synthesis of polysubstituted pyridines can be achieved from aldehydes, phosphorus ylides, and propargyl azide (B81097) through a sequence of Wittig, Staudinger, aza-Wittig, 6π-3-azatriene electrocyclization, and 1,3-H shift reactions. organic-chemistry.org
The synthesis of functionalized 2-pyridone-3-carboxylic acids has been reported, starting from 3-formylchromone. nih.gov These compounds can undergo further reactions, such as decarboxylation, to yield other substituted pyridines. nih.gov Additionally, a three-component synthesis of substituted pyridylacetic acid derivatives has been developed using Meldrum's acid derivatives as key reagents that react with activated pyridine-N-oxides. acs.org
The ability to control the substitution pattern on the pyridine ring is essential for creating analogues of this compound with modified electronic and steric properties, which can be important for their intended applications.
Coordination Chemistry and Metal Complexation of 6 Dimethylamino Picolinic Acid
Ligand Design Principles of 6-(Dimethylamino)picolinic Acid for Metal Chelation
The design of a ligand is crucial in determining the stability, structure, and reactivity of the resulting metal complex. For this compound, its efficacy in metal chelation is governed by the interplay of its constituent functional groups and their spatial arrangement.
The dimethylamino group (-N(CH₃)₂) at the 6-position of the pyridine (B92270) ring plays a pivotal role in modulating the electronic properties and, consequently, the reactivity of this compound as a ligand. This group is a strong electron-donating group through the resonance effect (mesomeric effect), which increases the electron density on the pyridine ring. researchgate.netrsc.org This enhanced electron density on the nitrogen atom of the pyridine ring increases its basicity, making it a stronger Lewis base and thus a more effective donor towards metal ions.
This compound typically acts as a bidentate ligand, coordinating to a metal ion through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group. This forms a stable five-membered chelate ring, a common and favored arrangement in coordination chemistry. sjctni.edu
However, the presence of the dimethylamino group introduces the possibility of higher denticity or different coordination modes in its analogs. For instance, if one of the methyl groups on the amino nitrogen were replaced with a group containing another donor atom, the ligand could become tridentate. The coordination modes of related pyridine-carboxylic acid derivatives can be quite versatile, including monodentate, bidentate, and bridging modes. researchgate.net In some complexes with related ligands, the carboxylate group can bridge two metal centers, leading to the formation of polymeric structures. nih.gov
The specific coordination mode adopted by this compound and its analogs will depend on several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions (pH, solvent), and the presence of other competing ligands in the coordination sphere.
Synthesis and Characterization of Metal Complexes derived from this compound and its Derivatives
The synthesis of metal complexes with picolinic acid derivatives is typically achieved by reacting a salt of the desired metal with the ligand in a suitable solvent. The resulting complexes can then be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.
While specific studies on the synthesis of transition metal complexes solely with this compound are not extensively documented in the reviewed literature, the coordination chemistry of picolinic acid and its other derivatives with a wide range of transition metals is well-established. These studies provide a strong basis for understanding the expected behavior of this compound.
For example, complexes of Co(II) with picolinate (B1231196) have been synthesized and characterized, showing octahedral geometry. nih.gov Ni(II) also forms stable octahedral complexes with picolinic acid derivatives. nih.govresearchgate.netchemijournal.com The synthesis of Cr(III) complexes with various picolinic acid derivatives has been reported, often resulting in stable octahedral complexes. researchgate.netnih.govnih.govchemmethod.com Vanadium in its +5 oxidation state forms stable complexes with dipicolinic acid derivatives, which can adopt distorted trigonal-bipyramidal or seven-coordinate geometries. nih.gov The synthesis of a V(V) complex with a 4-aminodipicolinato ligand has been detailed, providing insight into how amino groups influence the properties of the resulting complex. nih.gov
Complexes of Mn(II) with picolinic acid have been synthesized and characterized. researchgate.net Mercury(II) is also known to form both monomeric and polymeric complexes with picolinic acid and its derivatives, where the ligand can act as a bidentate or a bridging ligand. nih.govconicet.gov.arresearchgate.net The synthesis of heteroleptic Ir(III) complexes containing picolinic acid derivatives has also been achieved, demonstrating the versatility of this class of ligands. mdpi.commdpi.comnih.govvt.eduresearchgate.net
The general synthetic route for these complexes involves the reaction of a metal salt (e.g., chloride, nitrate (B79036), or acetate) with the ligand in a 1:2 or 1:3 metal-to-ligand molar ratio in a suitable solvent like ethanol (B145695) or water. The resulting complexes can be isolated as crystalline solids.
Table 1: Examples of Synthesized Transition Metal Complexes with Picolinic Acid Derivatives
| Metal Ion | Ligand | Formula of Complex | Observed Geometry | Reference(s) |
|---|---|---|---|---|
| Co(II) | Picolinate | [Co(pic)₂(NN)] (NN = bidentate N-donor) | Octahedral | nih.gov |
| Ni(II) | 6-Methylpicolinate | [Ni(6-Mepic)₂(H₂O)₂] | Octahedral | researchgate.net |
| Cr(III) | Picolinate | [Cr(pic)₃] | Octahedral | researchgate.net |
| V(V) | 4-Aminodipicolinate | Na[VO₂(dipic-NH₂)]·2H₂O | Distorted Trigonal-Bipyramidal | nih.gov |
| Mn(II) | Picolinate | [Mn(pa)(L)(H₂O)] (L = ß-diketone) | - | researchgate.net |
| Hg(II) | Picolinate | {[HgCl(pic)]}n | Distorted Tetrahedral (polymeric) | nih.gov |
This table presents data for picolinic acid and its derivatives as direct data for this compound is limited.
Lanthanide ions, with their large ionic radii and high coordination numbers, readily form complexes with oxygen and nitrogen donor ligands. While specific studies on the coordination of this compound with lanthanide ions are not prevalent in the reviewed literature, related systems offer valuable insights.
The coordination of lanthanide ions with picolinamide, a related ligand, has been shown to result in complexes where the ligand coordinates in a bidentate fashion through the pyridyl nitrogen and carbonyl oxygen. rsc.org The coordination number of the lanthanide ion in these complexes is high, often accommodating multiple ligand molecules and water or other anions in the coordination sphere.
A study on lanthanide complexes with 3-dimethylamino benzoic acid, another analogous ligand, reported the synthesis of dimeric structures. mdpi.com This suggests that this compound could also potentially form polynuclear complexes with lanthanide ions. The synthesis of such complexes is typically carried out by reacting a lanthanide salt (e.g., nitrate or chloride) with the ligand in a suitable solvent. The electronic and steric effects of the dimethylamino group are expected to influence the stability and structure of the resulting lanthanide complexes. nih.gov
Structural Elucidation of Coordination Compounds through Advanced Analytical Techniques
For metal complexes of picolinic acid and its derivatives, single-crystal X-ray diffraction is the most powerful technique for determining the solid-state structure. nih.govresearchgate.netajol.infonih.govnih.gov This method provides precise atomic coordinates, allowing for the unambiguous determination of the coordination geometry around the metal center and the coordination mode of the ligand.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is invaluable for characterizing the structure of these complexes in solution. nih.govnih.govnih.govorientjchem.org Changes in the chemical shifts of the ligand's protons and carbons upon coordination to a metal ion provide evidence of complex formation and can give clues about the coordination mode. For paramagnetic complexes, NMR spectra can be broad, but can still provide useful structural information.
Infrared (IR) spectroscopy is another key technique used to characterize these complexes. sjctni.edunih.govnih.govajol.info The coordination of the carboxylate group to the metal ion is typically evidenced by a shift in the stretching frequencies of the C=O and C-O bonds. The coordination of the pyridine nitrogen can also be inferred from changes in the vibrational modes of the pyridine ring.
Table 2: Analytical Techniques for Structural Elucidation of Picolinic Acid Derivative Complexes
| Technique | Information Obtained | Reference(s) |
|---|---|---|
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, coordination geometry. | nih.govresearchgate.netnih.gov |
| ¹H and ¹³C NMR Spectroscopy | Structure in solution, ligand coordination, dynamic processes. | nih.govnih.govnih.gov |
| Infrared (IR) Spectroscopy | Identification of functional groups, information on ligand coordination. | sjctni.edunih.govnih.gov |
| Elemental Analysis | Determination of the elemental composition of the complex. | nih.govajol.info |
This table presents data for picolinic acid and its derivatives as direct data for this compound is limited.
Single-Crystal X-ray Diffraction Analysis of Metal-Ligand Architectures
In a typical mononuclear complex, the picolinate ligand chelates to the metal center. For example, in a copper(II) picolinate complex, the structure can consist of a copper atom in a trans square-planar coordination environment, bonded to two pyridine nitrogens and two carboxylate oxygens from two picolinate ligands. researchgate.net The introduction of substituents on the picolinic acid ring can induce changes in both the molecular structure and the crystal packing. nih.gov
Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Representative Metal-Picolinate Complex This table presents hypothetical data based on known structures of picolinate complexes to demonstrate typical parameters.
| Parameter | Value |
|---|---|
| Metal Ion | Cu(II) |
| Coordination Geometry | Distorted Octahedral |
| M-N Bond Length (Å) | ~2.00 |
| M-O Bond Length (Å) | ~1.95 |
| N-M-O Bite Angle (°) | ~80 |
Spectroscopic Signatures in Metal Complexation: Infrared, Nuclear Magnetic Resonance, and Ultraviolet-Visible Spectroscopy
Spectroscopic methods are essential for characterizing metal complexes in both solid and solution states, providing valuable insights into the coordination environment of the ligand. orientjchem.org
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for confirming the coordination of the picolinate ligand. The deprotonation and coordination of the carboxylic acid group lead to characteristic shifts in the vibrational frequencies of the C=O group. orientjchem.org The strong absorption band of the free carboxylic acid's C=O stretch (typically around 1700-1750 cm⁻¹) disappears upon complexation. It is replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group, usually found around 1550-1650 cm⁻¹ and 1380-1450 cm⁻¹, respectively. The separation between these two bands (Δν) can provide clues about the coordination mode of the carboxylate group. Additionally, shifts in the pyridine ring vibrations confirm the involvement of the ring nitrogen in coordination. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying diamagnetic metal complexes in solution. ajol.info Upon coordination to a metal ion, the chemical shifts of the protons and carbon atoms on the picolinate ligand are altered. The proton of the carboxylic acid group (typically resonating at a high chemical shift, >10 ppm) is absent in the spectrum of the complex, confirming deprotonation. orientjchem.org The signals for the pyridine ring protons generally shift upon coordination due to the change in the electronic environment. In ¹³C NMR, the carboxylate carbon signal is also significantly shifted. For this compound complexes, the signals for the dimethylamino group's protons and carbons would provide additional probes for studying the complex's structure and dynamics in solution.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. Picolinic acid itself exhibits intense absorption bands in the UV region (around 265 nm) due to π→π* transitions within the aromatic ring. researchgate.net Upon complexation with transition metals, new absorption bands can appear in the visible region. These bands are often due to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) transitions. The position and intensity of these bands are dependent on the metal ion and the coordination geometry, which for some copper(II) complexes can result in a distorted octahedral geometry. sjctni.eduorientjchem.org
Table 2: Representative Spectroscopic Data for Metal-Picolinate Complexation This table shows typical shifts observed upon complexation of picolinic acid, which would be analogous for its derivatives.
| Spectroscopic Technique | Free Ligand (Picolinic Acid) | Metal-Picolinate Complex |
|---|---|---|
| IR (cm⁻¹) | ν(C=O): ~1710 | νₐₛ(COO⁻): ~1620, νₛ(COO⁻): ~1390 |
| ν(C=N): ~1580 | ν(C=N): ~1600 (shifted) | |
| ¹H NMR (ppm) | -COOH: ~13.5 | Signal disappears |
| Pyridine-H: 7.5-8.8 | Shifted signals (e.g., 7.5-9.1) orientjchem.org |
| UV-Vis (nm) | π→π: ~265 researchgate.net | π→π: Shifted, New d-d or LMCT bands appear |
Metal-Organic Framework (MOF) Construction and Self-Assembly utilizing Picolinate Ligands
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters (nodes) linked together by organic ligands (linkers) to form one-, two-, or three-dimensional networks. researchgate.net The process of forming these ordered structures is driven by coordination-driven self-assembly. nih.gov Picolinate-based ligands are excellent candidates for MOF construction due to their ability to bridge metal centers, leading to extended, porous architectures. researchgate.netnih.gov
The self-assembly process involves mixing solutions of the organic linker and a metal salt, often under solvothermal conditions, where the components spontaneously organize into a crystalline framework. nih.gov The final topology of the MOF is dictated by the coordination geometry of the metal ion and the directionality of the ligand. Picolinate ligands can adopt various coordination modes, acting not only as simple chelating agents but also as bridging linkers connecting two or more metal centers. researchgate.net This versatility allows for the construction of diverse network structures.
While specific MOFs built from this compound are not prominently documented, related pyridyl-carboxylate ligands have been successfully used to assemble frameworks with interesting properties. rsc.org The introduction of the dimethylamino functional group onto the picolinate backbone could be a strategy for post-synthetic modification or for tuning the properties of the resulting MOF, such as its affinity for specific guest molecules or its catalytic activity. The self-assembly of MOF nanoparticles can also lead to the formation of monolithic materials with controlled hierarchical pore structures. researchgate.net
Table 3: Components and Features of MOFs with Picolinate-Type Ligands
| Component | Description | Role in MOF Structure |
|---|---|---|
| Metal Node | Transition metal ions or clusters (e.g., Cu(II), Zn(II)) researchgate.net | Act as connection points (Secondary Building Units, SBUs) defining the geometry of the framework. nih.gov |
| Organic Linker | Picolinate or its functionalized derivatives | Bridge the metal nodes through coordination bonds, determining the size and shape of the pores. |
| Self-Assembly | Spontaneous organization of metal nodes and linkers in solution | The fundamental process that drives the formation of the ordered, crystalline MOF structure. researchgate.net |
| Resulting Structure | 1D, 2D, or 3D porous network | Can exhibit properties like high surface area, permanent porosity, and potential for applications in gas storage or catalysis. |
Computational Chemistry and Theoretical Investigations of 6 Dimethylamino Picolinic Acid
Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and reactivity of molecules. By calculating the electron density, DFT methods can predict a wide array of molecular properties with a favorable balance of accuracy and computational cost.
The electronic character of 6-(Dimethylamino)picolinic acid is significantly influenced by the interplay between the electron-donating dimethylamino group and the electron-withdrawing carboxylic acid group on the pyridine (B92270) ring. DFT calculations allow for a quantitative analysis of how these substituents modulate the electron distribution and, consequently, the molecule's reactivity.
The dimethylamino group, a strong electron-donating group, increases the electron density on the pyridine ring, which can, in turn, affect the acidity of the carboxylic acid and the nucleophilicity of the pyridine nitrogen. The precise nature of these effects can be elucidated by examining calculated parameters such as atomic charges and electrostatic potential maps. For instance, in a related imidazo[4,5-b]pyridine derivative featuring a dimethylaminophenyl substituent, DFT calculations at the B3LYP/6–311G(d,p) level of theory have been used to understand the electronic landscape. nih.gov Such studies provide a basis for understanding how the dimethylamino group in this compound influences its electronic properties and potential reaction sites.
The reactivity of the molecule can be further explored by analyzing global reactivity descriptors derived from DFT calculations. These descriptors provide a quantitative measure of the molecule's propensity to participate in chemical reactions.
| Reactivity Descriptor | Description |
| Electronegativity (χ) | A measure of the power of an atom or group of atoms to attract electrons towards itself. |
| Chemical Hardness (η) | A measure of the resistance to a change in electron distribution or charge transfer. |
| Chemical Softness (S) | The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons from the environment. |
This table is generated based on established principles of conceptual DFT and is intended for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies a more reactive molecule that is more readily polarizable and can exhibit significant intramolecular charge transfer (ICT) characteristics.
In picolinic acid systems, the nature and energy of the HOMO and LUMO are heavily influenced by the substituents on the pyridine ring. For this compound, the electron-donating dimethylamino group is expected to raise the energy of the HOMO, while the carboxylic acid group can influence the LUMO energy. This can lead to a reduced HOMO-LUMO gap compared to unsubstituted picolinic acid, suggesting enhanced reactivity.
| Orbital | General Description | Expected Influence of Substituents in this compound |
| HOMO | The outermost orbital containing electrons, representing the ability to donate electrons. | The electron-donating dimethylamino group is expected to contribute significantly to the HOMO, increasing its energy. |
| LUMO | The innermost orbital without electrons, representing the ability to accept electrons. | The electron-withdrawing carboxylic acid and the pyridine ring are expected to be the primary contributors to the LUMO. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO, related to chemical reactivity and electronic transitions. | The push-pull nature of the substituents is anticipated to lead to a relatively small energy gap, facilitating intramolecular charge transfer. |
This table is a qualitative representation based on general principles of substituent effects on molecular orbitals. Precise orbital compositions and energies for this compound would be determined through specific DFT calculations.
Non-Covalent Interactions and Hydrogen Bonding Network Analysis
Non-covalent interactions, though weaker than covalent bonds, are the master architects of molecular assembly, dictating how molecules recognize and interact with each other to form larger, ordered structures. For this compound, both intramolecular and intermolecular hydrogen bonds, as well as other non-covalent forces, play a pivotal role in its structure and properties.
The structure of this compound is conducive to the formation of an intramolecular hydrogen bond between the carboxylic acid proton and the nitrogen atom of the pyridine ring. This type of interaction has been observed in picolinic acid itself, where it is described as a weak intramolecular hydrogen bond. researchgate.net The presence of the dimethylamino group at the 6-position could potentially influence the strength and geometry of this intramolecular hydrogen bond by altering the basicity of the pyridine nitrogen.
Intermolecularly, the carboxylic acid group is a potent hydrogen bond donor and acceptor, capable of forming strong O-H···O or O-H···N hydrogen bonds with neighboring molecules. These interactions can lead to the formation of various supramolecular motifs, such as dimers or extended chains. The dimethylamino group can also participate in weaker C-H···O or C-H···N interactions. Computational studies, often in conjunction with crystallographic data, can map out these hydrogen bonding networks and quantify their strengths. For instance, studies on nitrophthalic acid complexes have demonstrated the intricate balance between intra- and intermolecular hydrogen bonds, which can be explored using computational methods like Car-Parrinello Molecular Dynamics (CPMD) and DFT. mdpi.comnih.gov
The ability of picolinic acid and its derivatives to form well-defined supramolecular assemblies is a subject of significant interest. researchgate.net These assemblies are governed by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. Computational modeling has become an indispensable tool for understanding and predicting these recognition processes. nih.govnih.gov
By analyzing the electrostatic potential surface of this compound, researchers can identify regions of positive and negative potential, which correspond to sites for electrophilic and nucleophilic attack, respectively. This information is crucial for predicting how the molecule will interact with other molecules to form supramolecular structures. The combination of a hydrogen-bond-donating/accepting carboxylic acid group, a hydrogen-bond-accepting pyridine nitrogen, and an electron-rich aromatic system makes this compound a versatile building block for crystal engineering and the design of functional materials.
Vibrational Dynamics and Spectroscopic Predictions through Theoretical Modeling
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. Theoretical modeling, particularly DFT calculations, can accurately predict the vibrational frequencies and intensities of a molecule, aiding in the interpretation of experimental spectra. researchgate.netresearchgate.net
For this compound, DFT calculations can be used to simulate its IR and Raman spectra. By analyzing the calculated vibrational modes, each peak in the spectrum can be assigned to a specific molecular motion, such as the stretching of the C=O bond in the carboxylic acid, the N-H stretching if an intramolecular hydrogen bond is present, or the various vibrations of the pyridine ring and the dimethylamino group. Comparing the theoretically predicted spectrum with an experimentally measured one can provide strong evidence for the molecule's structure and conformation. For example, the formation of an intramolecular hydrogen bond would be expected to cause a noticeable shift in the vibrational frequency of the O-H bond.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |
| O-H stretch (carboxylic acid) | 3200-2500 | Broad, may be shifted to lower frequencies due to hydrogen bonding. |
| C=O stretch (carboxylic acid) | 1760-1690 | Sensitive to the electronic environment and hydrogen bonding. |
| C=C, C=N stretches (pyridine ring) | 1600-1400 | Characteristic of the aromatic system. |
| C-N stretch (dimethylamino) | 1350-1250 | |
| O-H bend (carboxylic acid) | 1440-1395 and 950-910 |
This table provides general expected ranges for the vibrational modes of this compound. Precise values and assignments would be obtained from specific DFT calculations.
Infrared and Raman Spectroscopy Simulations for Vibrational Mode Assignment
Computational simulations of infrared (IR) and Raman spectra serve as an invaluable tool for the assignment of vibrational modes in molecules like this compound. By employing DFT calculations, a theoretical vibrational spectrum can be generated, which, when compared with experimental data, allows for a detailed understanding of the molecular motions corresponding to each observed spectral band.
The process begins with the optimization of the molecule's geometry to find its most stable conformation. Following this, frequency calculations are performed, which yield the normal modes of vibration. Each of these modes can be visualized as a collective motion of the atoms, such as the stretching of a particular bond or the bending of a functional group.
For this compound, key vibrational modes of interest would include the stretching and bending of the carboxylic acid group (C=O, C-O, and O-H), the vibrations of the pyridine ring, and the modes associated with the dimethylamino group (C-N stretching, CH3 rocking, and wagging). The calculated frequencies and their corresponding intensities for both IR and Raman activity provide a theoretical spectrum.
Table 1: Representative Theoretical Vibrational Modes for this compound (Illustrative)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(O-H) | ~3400-3600 | O-H stretching of the carboxylic acid |
| ν(C=O) | ~1700-1750 | C=O stretching of the carboxylic acid |
| ν(C=C), ν(C=N) | ~1550-1650 | Pyridine ring stretching vibrations |
| δ(C-H) | ~1400-1500 | In-plane C-H bending of the pyridine ring and methyl groups |
| ν(C-N) | ~1200-1300 | C-N stretching of the dimethylamino group |
| γ(C-H) | ~700-900 | Out-of-plane C-H bending of the pyridine ring |
Note: The frequencies in this table are illustrative and based on typical ranges for the described functional groups. Actual calculated values would require a specific DFT study on this compound.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Photophysical Properties
To understand the electronic transitions and photophysical properties of this compound, such as its absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. TD-DFT allows for the calculation of excited state energies and properties, providing insights into the molecule's behavior upon interaction with light.
The process involves calculating the electronic transitions from the ground state to various excited states. These transitions correspond to the absorption of photons of specific energies, which can be correlated with the peaks observed in an experimental UV-Vis absorption spectrum. The calculations provide information on the energies of these transitions, their oscillator strengths (a measure of the transition probability), and the molecular orbitals involved.
For this compound, the electronic transitions are expected to be of π → π* and n → π* character, primarily involving the π-system of the pyridine ring and the lone pair electrons on the nitrogen and oxygen atoms. The dimethylamino group, being an electron-donating group, is expected to influence the electronic structure and thus the photophysical properties of the molecule.
Although specific TD-DFT studies on this compound are not prevalent in the examined literature, research on related systems highlights the utility of this approach. For example, TD-DFT has been successfully used to interpret the electronic spectra of various organic molecules and metal complexes containing similar structural motifs. researchgate.netresearchgate.net These studies demonstrate the power of TD-DFT in predicting absorption maxima and understanding the nature of electronic excitations.
Table 2: Representative Theoretical Electronic Transitions for this compound (Illustrative)
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |
| S₀ → S₁ | ~300-350 | > 0.1 | HOMO → LUMO (π → π) |
| S₀ → S₂ | ~250-280 | > 0.1 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | ~220-250 | < 0.1 | n → π* |
Note: The data in this table is illustrative and represents typical values for similar aromatic compounds. Precise computational results for this compound would necessitate a dedicated TD-DFT investigation.
Advanced Applications of 6 Dimethylamino Picolinic Acid in Specialized Research Domains
Design and Development of Fluorescent Probes and Sensing Platforms
The inherent fluorescence capabilities and metal-chelating properties of the picolinic acid framework are leveraged in the creation of advanced fluorescent probes and sensors. These tools are designed for the selective detection of various species, playing a crucial role in analytical chemistry and biomedical diagnostics.
The detection of heavy metal ions is critical due to their high toxicity and impact on environmental and human health. Picolinic acid derivatives are integral to the design of chemosensors for this purpose. For instance, systems based on 2,6-pyridinedicarboxylic acid (a related dicarboxylic acid derivative of pyridine) have been investigated for their ability to distinguish between iron ions (Fe²⁺ and Fe³⁺) and cadmium (Cd²⁺). nih.gov The coordination of these metal ions with the picolinic acid scaffold can lead to distinct changes in the UV-visible absorption spectrum, allowing for their identification. nih.gov
Fluorescent chemosensors offer high sensitivity for detecting metal ions like Fe³⁺. Rhodamine-based probes, for example, can be designed to exhibit a "turn-on" fluorescence response upon binding to Fe³⁺, with detection limits reaching as low as 7.98 ppb. nih.gov While not directly involving 6-(dimethylamino)picolinic acid, the principle relies on a specific chemical interaction that triggers a significant change in fluorescence, a concept applicable to picolinic acid-based sensors. Similarly, charge-transfer probes incorporating a pyridine (B92270) unit have demonstrated high selectivity and sensitivity for mercury (Hg²⁺), with detection limits in the parts-per-million (ppm) range. nih.govrsc.org The coordination of the metal ion to the pyridine nitrogen is a key part of the sensing mechanism. nih.gov
The table below summarizes the performance of various sensing systems for different metal ions, illustrating the principles applied in chemosensor design.
| Sensor Type | Target Ion(s) | Principle of Detection | Detection Limit | Reference |
| 2,6-pyridinedicarboxylic acid system | Cd²⁺, Fe²⁺, Fe³⁺ | UV-visible spectroscopy | Not specified | nih.gov |
| Rhodamine-based chemosensor | Fe³⁺ | Fluorescence turn-on | 7.98 ppb | nih.gov |
| Pyrenylated charge-transfer probe | Hg²⁺ | Colorimetric and ratiometric fluorescence | 1.2 ppm | nih.govrsc.org |
| Dimethylamino-functionalized polymers | Co²⁺, Cu²⁺ | Fluorescence quenching | Not specified | nih.gov |
This table presents data from various studies to illustrate the capabilities of fluorescent and colorimetric sensors for metal ion detection.
Charge transfer (CT) is a fundamental process utilized in the design of optical sensors. nih.gov In these systems, an electron-donating part of a molecule is linked to an electron-accepting part. The absorption or emission of light can be modulated when an analyte interacts with the molecule, altering the efficiency of the charge transfer.
Pyridine and its derivatives, including picolinic acid, can act as the electron-accepting and metal-binding component in such probes. nih.govrsc.org For example, charge-transfer probes with a terminal pyridine unit have been developed for the selective detection of Hg²⁺. nih.govrsc.org The coordination of the Hg²⁺ ion to the pyridine nitrogen facilitates the charge transfer, resulting in a visible color change. nih.gov The rigidity of the linker connecting the donor and acceptor moieties has been shown to significantly influence the sensitivity of the probe. nih.govrsc.org
Similarly, pyrimidine (B1678525), another nitrogen-containing heterocycle, can serve as a core component in fluorescent molecules based on charge-transfer interactions. The synthesis of fluorescent pyrimidine-derived α-amino acids has demonstrated that combining the π-deficient pyrimidine ring with electron-rich groups leads to fluorophores with tunable photoluminescent properties. nih.gov These systems are sensitive to their environment, showing changes in fluorescence in response to factors like solvent polarity and pH. nih.gov This principle highlights the potential for developing sophisticated sensors based on pyridine or pyrimidine scaffolds like this compound for a range of analytes.
Sulfonamide groups are incorporated into fluorescent probes, often to confer specific targeting abilities, particularly towards tumor cells. nih.gov For instance, sulfonamide-containing naphthalimide derivatives have been synthesized and evaluated as fluorescent imaging probes for tumors. nih.gov These probes can be readily taken up by cancer cells, enabling fluorescent imaging. nih.gov
While the direct combination of a sulfonamide group with a this compound scaffold for fluorescent probes is not extensively documented in the provided sources, related structures show the potential of this approach. For example, quinoline-based fluorophores functionalized with a sulfonamido group have been developed for the selective sensing of zinc ions (Zn²⁺). researchgate.net The design of such chemosensors leverages the coordination properties of the heterocyclic nitrogen and the electronic influence of the sulfonamide group to achieve selective ion detection. researchgate.net This demonstrates a viable strategy for creating targeted fluorescent probes where a picolinic acid core could serve as the chelating and fluorescent signaling unit, while an attached sulfonamide moiety could direct the probe to specific biological targets.
Radiopharmaceutical Development and Radiotheranostics based on Picolinic Acid Derivatives
Picolinic acid derivatives are crucial components in the development of radiopharmaceuticals for both diagnostic imaging and targeted therapy (theranostics). Their ability to form stable complexes with various radiometals makes them ideal chelating agents.
Picolinic acid-based chelators, such as H₂pentapa-en-NH₂, neunpa, and octapa, are explored for their ability to bind with radiometals used in SPECT imaging, like Technetium-99m (⁹⁹ᵐTc) and Indium-111 (¹¹¹In). rsc.orgrsc.orgnih.govacs.org SPECT is a nuclear medicine imaging technique that allows for the visualization of the distribution of a radiolabeled agent within the body.
Researchers have successfully synthesized a bifunctional chelate, 6,6′-(2-aminoethylazanediyl)bis(methylene)dipicolinic acid (H₂pentapa-en-NH₂), and labeled it with ⁹⁹ᵐTc. rsc.orgrsc.org This complex demonstrated high stability in both phosphate-buffered saline (PBS) and human serum, with less than 5% dissociation after 24 hours, which is crucial for in vivo applications. rsc.orgrsc.org When conjugated with a tumor-targeting molecule like L-methionine, the resulting ⁹⁹ᵐTc-labeled probe showed potential for targeted tumor imaging. rsc.orgrsc.org
Similarly, picolinic acid-based chelators like neunpa and octapa have been used to develop radioligands for imaging prostate-specific membrane antigen (PSMA), a biomarker for prostate cancer. nih.govacs.org When complexed with ¹¹¹In, these agents can be used for SPECT imaging, with studies in tumor-bearing mice demonstrating successful tumor visualization. nih.govacs.org
The table below details the properties of some picolinic acid-based radioligands for SPECT.
| Chelator | Radioisotope | Key Findings | Reference |
| H₂pentapa-en-NH₂ | ⁹⁹ᵐTc | High radiochemical yield (>95%); Stable in serum for 24h. | rsc.orgrsc.org |
| ¹¹¹In-Octapa-2 | ¹¹¹In | Produced clear tumor images in SPECT scans of LNCaP tumor-bearing mice. | nih.govacs.org |
| ¹¹¹In-Neunpa-2 | ¹¹¹In | Showed specific binding to PSMA-positive LNCaP cells. | nih.govacs.org |
This table summarizes key characteristics of picolinic acid-based radioligands developed for SPECT imaging.
A significant challenge in radiopharmaceutical design is ensuring that the agent remains in circulation long enough to accumulate at the target site (e.g., a tumor) while clearing from non-target tissues to provide a good image contrast and minimize radiation dose to healthy organs. mdpi.com One effective strategy to achieve this is the incorporation of an albumin-binding moiety (ABM) into the radioligand structure. nih.govacs.orgresearchgate.net
Albumin is the most abundant protein in human blood and has a long circulatory half-life of about 20 days. researchgate.net By reversibly binding to albumin, a radioligand can avoid rapid renal clearance and extend its time in the bloodstream. nih.govacs.org This prolonged circulation enhances the probability of the radioligand reaching and binding to its target.
Studies have shown that adding an ABM to ¹¹¹In-labeled neunpa and octapa derivatives significantly increases their binding to human serum albumin (HSA). nih.govacs.org In biodistribution assays in mice, these ABM-conjugated radioligands demonstrated markedly enhanced tumor uptake and retention compared to their non-ABM counterparts. nih.govacs.org This approach of modifying pharmacokinetics is a promising strategy for developing more effective picolinic acid-based radiotheranostic agents. nih.govacs.orgmdpi.comresearchgate.net
Analytical Chemistry Methodologies Utilizing Picolinoyl Derivatization
The derivatization of analytes with picolinoyl chloride, a derivative of this compound, has emerged as a powerful strategy in analytical chemistry, particularly for enhancing the sensitivity and specificity of mass spectrometric analyses. This approach is especially valuable for compounds that exhibit poor ionization efficiency or unfavorable fragmentation patterns in their native forms.
Derivatization for Enhanced Mass Spectrometric Ionization Efficiency and Fragmentation Behavior (e.g., LC-MS, LC-MS3)
Picolinoyl derivatization significantly improves the mass spectrometric detection of various analytes by introducing a readily ionizable picolinoyl group. nih.govresearchgate.net This modification enhances the proton affinity of the molecule, leading to a substantial increase in the abundance of the protonated molecule [M+H]⁺ in positive ion electrospray ionization (ESI)-mass spectrometry (MS). nih.govresearchgate.net For instance, the ESI response of corticosteroids derivatized with a picolinoyl group has been shown to be 5 to 10 times higher in selected reaction monitoring (SRM) mode compared to their underivatized counterparts. nih.govresearchgate.net
The derivatization process typically involves reacting the analyte with a picolinic acid derivative in the presence of a coupling agent. nih.govnih.gov For example, corticosteroids can be converted to their corresponding 21-monopicolinoyl derivatives using a mixed anhydride (B1165640) method with picolinic acids and 2-methyl-6-nitrobenzoic anhydride. nih.govresearchgate.net Similarly, cannabinoids can be derivatized by reacting them with a mixture of picolinic acid, 4-(dimethylamino)pyridine, and 2-methyl-6-nitrobenzoic anhydride. nih.gov The resulting picolinoyl derivatives are often stable and can be analyzed by liquid chromatography-mass spectrometry (LC-MS). nih.gov
Furthermore, the introduction of the picolinoyl group can alter the fragmentation behavior of the analyte in tandem mass spectrometry (MS/MS or MSⁿ). This can lead to the formation of specific and diagnostic product ions, which is particularly advantageous for complex analyses requiring high specificity, such as in LC-MS³ applications for identifying doubly picolinated hydroxy-THC in challenging matrices like hair. nih.gov
Quantification of Biological Analytes (e.g., cannabinoids, corticosteroids) via Picolinoyl Derivatives in Complex Matrices
The enhanced ionization efficiency and favorable fragmentation characteristics of picolinoyl derivatives have made this derivatization strategy highly effective for the quantification of various biological analytes in complex matrices. This is particularly crucial for analytes present at very low concentrations.
Cannabinoids: The detection of cannabinoids, especially in alternative specimens like hair and oral fluid, presents a significant analytical challenge due to their low concentrations. nih.gov Derivatization with picolinic acid has been shown to dramatically improve the detection of 11-hydroxy-THC (OH-THC), with an estimated 100-fold increase in detection limits. nih.gov This enhanced sensitivity allows for the quantification of OH-THC in hair samples at concentrations ranging from 0.02 to 0.29 pg/mg. nih.gov The use of multi-stage mass spectrometry (MS³) further enhances the specificity of the analysis of these derivatives in complex biological samples. nih.gov
Corticosteroids: Picolinoyl derivatization has been successfully employed for the simultaneous quantification of multiple corticosteroids in human saliva and serum. nih.govvnu.edu.vn By converting corticosteroids into their picolinoyl esters, researchers have achieved significantly improved sensitivity in LC-ESI-MS analysis. nih.govresearchgate.net This method, often coupled with solid-phase extraction and the use of deuterium-labeled internal standards, allows for the accurate and simultaneous determination of corticosteroids such as cortisone, cortisol, and corticosterone. nih.gov The limits of quantification for various steroid hormones in human serum have been reported in the low picogram per tube range, demonstrating the high sensitivity of this approach. vnu.edu.vn
The following table summarizes the application of picolinoyl derivatization in the quantification of biological analytes:
| Analyte Class | Matrix | Derivatization Reagent | Analytical Technique | Key Findings |
| Cannabinoids | Hair, Oral Fluid | Picolinic acid, 4-(dimethylamino)pyridine, 2-methyl-6-nitrobenzoic anhydride | LC-MS³ | 100-fold increase in detection limit for 11-hydroxy-THC. nih.gov |
| Corticosteroids | Human Saliva | Picolinic acids, 2-methyl-6-nitrobenzoic anhydride | LC-ESI-MS-SRM | 5-10 times higher ESI response compared to underivatized molecules. nih.govresearchgate.net |
| Steroid Hormones | Human Serum | Picolinoyl chloride hydrochloride | LC-ESI-MS/MS | Limits of quantification in the pg/tube range for nine different steroid hormones. vnu.edu.vn |
| Androgens | Rat Intratesticular Fluid | Picolinoyl chloride hydrochloride | HPLC-ESI-MS/MS | Simultaneous measurement of testosterone, dihydrotestosterone, and other androgens. nih.gov |
Catalysis and Mechanistic Investigations in Organic Transformations
This compound and its derivatives have found utility as ligands and reagents in various organic reactions, influencing the efficiency and outcome of these transformations.
Application in Transition Metal-Catalyzed Processes (e.g., C-H Activation, Cross-Coupling)
In the realm of transition metal catalysis, ligands play a crucial role in modulating the reactivity and selectivity of the metal center. While direct applications of this compound in C-H activation are not extensively documented in the provided context, the broader class of picolinic acids and their derivatives are known to act as effective ligands in various catalytic processes. For instance, dipicolinic acid, a related structure, is recognized for its role in coordination chemistry and catalysis, forming stable complexes with various metal ions. ajol.info
In the context of cross-coupling reactions, bulky and electron-rich phosphine (B1218219) ligands have been instrumental in improving the efficiency of reactions like the Suzuki-Miyaura cross-coupling. nih.gov While not a phosphine ligand itself, the electronic properties of this compound, with its electron-donating dimethylamino group, suggest its potential to influence the electronic environment of a metal center if used as a ligand. The development of palladium-phosphinous acid-catalyzed Sonogashira cross-coupling reactions in water highlights the ongoing innovation in ligand design for efficient catalytic transformations. rsc.org
Role in Organic Reactions such as Mitsunobu and Hammick Reactions
The Mitsunobu reaction is a versatile method for converting an alcohol into a variety of functional groups. wikipedia.org The reaction typically employs a phosphine, such as triphenylphosphine (B44618), and an azodicarboxylate. wikipedia.org While this compound itself is not a standard reagent in the classical Mitsunobu reaction, its structural features are relevant to variations and optimizations of this process. For instance, the use of polymer-supported triphenylphosphine and alternative azodicarboxylates has been explored to simplify purification. wikipedia.org
Biological Activity and Biochemical Interactions of this compound Derivatives and its Complexes
Derivatives of picolinic acid and their metal complexes exhibit a wide range of biological activities, making them interesting candidates for medicinal chemistry research. The introduction of various functional groups onto the picolinic acid scaffold can significantly modulate their biological profiles.
Pyridine derivatives, in general, are known to possess diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. mdpi.com The specific biological activities are often dependent on the nature and position of the substituents on the pyridine ring. For example, the presence of nitrogen and oxygen-containing groups can enhance the antiproliferative activity of pyridine derivatives against various cancer cell lines. mdpi.com
Metal complexes of picolinic acid and its N-oxide have been synthesized and characterized, with studies indicating that the coordination of the picolinic acid moiety to the metal ion occurs through the carboxylate oxygen atoms and the pyridine nitrogen atom. ajol.inforsc.org These complexes have shown enhanced antimicrobial activity compared to the free picolinic acid ligand. ajol.info The broader family of quinoline (B57606) derivatives, which share a similar nitrogen-containing heterocyclic core, also exhibit significant biological activities, including anticancer and antimicrobial properties. researchgate.net
The biological potential of these compounds stems from their ability to interact with various biological targets. For instance, 8-hydroxyquinoline (B1678124) derivatives, another class of nitrogen-containing heterocyclic compounds, are known to exhibit a wide range of biological effects, including antimicrobial and anticancer activities, often attributed to their ability to chelate metal ions. mdpi.com Similarly, pyrazoline derivatives, which are five-membered heterocyclic compounds containing nitrogen, have been shown to possess antimicrobial, anti-inflammatory, and anticancer properties. eurekaselect.com The diverse biological activities of these related heterocyclic systems underscore the potential of this compound derivatives as a scaffold for the development of new therapeutic agents.
Enzyme Inhibition Studies (e.g., Metallo-β-lactamases)
The rise of antibiotic resistance has spurred the search for novel enzyme inhibitors to counteract bacterial defense mechanisms. One of the most significant threats in this area is the proliferation of metallo-β-lactamases (MBLs), enzymes that can hydrolyze a broad spectrum of β-lactam antibiotics, including last-resort carbapenems. nih.gov Picolinic acid derivatives have emerged as a promising class of MBL inhibitors.
Research into dipicolinic acid (DPA) and its derivatives has laid the groundwork for understanding how these molecules can target the dinuclear zinc(II) center of MBLs like New Delhi Metallo-β-lactamase-1 (NDM-1). nih.gov Fragment-based drug discovery approaches using a library of metal-binding pharmacophores identified DPA as a key scaffold for optimization. researchgate.net This has led to the synthesis of potent inhibitors. For instance, a derivative of dipicolinic acid, compound 36 , has demonstrated an IC₅₀ value of approximately 80 nM against NDM-1, placing it among the most potent inhibitors reported. researchgate.net This inhibitor was found to be highly selective for MBLs when compared to other zinc-containing metalloenzymes. nih.gov
While direct studies on this compound as an MBL inhibitor are not extensively documented, the principles derived from related picolinic acid structures are highly relevant. The nitrogen atom of the pyridine ring and the carboxylate group are crucial for coordinating with the zinc ions in the active site of the enzyme. The dimethylamino group at the 6-position could potentially influence the electronic properties and steric profile of the molecule, thereby affecting its binding affinity and selectivity. Further research is warranted to explore the specific inhibitory potential of this compound against various MBLs.
Table 1: Inhibition Data for a Dipicolinic Acid Derivative against Metallo-β-lactamases
| Compound | Target Enzyme | IC₅₀ (nM) | Inhibition Mechanism |
| Inhibitor 36 (DPA derivative) | NDM-1 | ~80 | Selective for MBLs |
Data sourced from studies on dipicolinic acid derivatives as potent NDM-1 inhibitors. researchgate.net
Antimicrobial Research of Synthesized Derivatives and Metal Complexes
Studies on metal complexes of picolinic acid have shown that their antibacterial efficacy can be significant. For example, metal(II) complexes of picolinic acid have been prepared and characterized, showing decomposition temperatures above 260°C. researchgate.net The antimicrobial activity of these complexes has been evaluated against various bacterial strains. researchgate.net Furthermore, half-sandwich Ru(II) arene complexes with pyridine carboxylic acid-based ligands have been synthesized and tested for their in vitro antibacterial and antifungal activity against a panel of pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. bohrium.com
While specific data on the antimicrobial properties of this compound is emerging, related structures provide valuable insights. For instance, the synthesis of various picolinic acid derivatives has been undertaken to explore their potential as antimicrobial agents. pensoft.net The introduction of different substituents on the picolinic acid backbone allows for the fine-tuning of their biological activity. The dimethylamino group in this compound could potentially enhance its antimicrobial efficacy by increasing its ability to interact with bacterial cell membranes or by influencing its metal-chelating properties.
Table 2: Antimicrobial Activity of Picolinate-Based Ruthenium(II) Complexes
| Compound | Target Microorganism | MIC (mg/mL) |
| C3 | Ecsherichia coli | 1.25 |
| C6 | Ecsherichia coli | 1.25 |
| C10 | Ecsherichia coli | 1.25 |
MIC (Minimum Inhibitory Concentration) values for selected half-sandwich Ru(II) picolinate (B1231196) complexes. Data sourced from a study on the antimicrobial potency of picolinate-based Ru(II) complexes. bohrium.com
Exploration in Supramolecular Biology and Biomimetic Systems
The ability of picolinic acid and its derivatives to form well-defined supramolecular assemblies makes them intriguing building blocks in the fields of supramolecular biology and biomimetic systems. nih.gov The pyridine nitrogen and the carboxylate group can participate in various non-covalent interactions, such as hydrogen bonding and metal coordination, to construct complex, ordered structures. researchgate.netresearchgate.net
Research has shown that picolinic acid can form a rich diversity of supramolecular synthons, with the zwitterionic form being predominant in crystal structures. researchgate.net These synthons can arrange into both ring and chain motifs, providing a versatile platform for the design of new materials. The study of co-crystals of picolinic acid derivatives, for instance with fumaric acid, further highlights the predictable nature of the hydrogen-bonding patterns that can be achieved. researchgate.net
In the context of biomimetic systems, picolinic acid derivatives are utilized as ligands to create synthetic mimics of metalloenzyme active sites. researchgate.net The structural and electronic versatility of the picolinic acid scaffold allows for the creation of complexes that can replicate the function of natural enzymes, for example, in catalysis. researchgate.net While specific applications of this compound in this domain are still under exploration, its fundamental properties suggest significant potential. The dimethylamino group can influence the self-assembly behavior and the coordination properties of the molecule, opening up possibilities for creating novel supramolecular structures and functional biomimetic systems. The synthesis of picolinic acid derivatives with specific functional groups for bioconjugation is an active area of research, aiming to develop new tools for biomedical applications. nih.gov
Future Directions and Emerging Research Avenues in 6 Dimethylamino Picolinic Acid Research
Exploration of Novel Derivative Architectures with Tunable Electronic and Steric Properties
The inherent structural and electronic characteristics of picolinic acid and its derivatives make them valuable building blocks for creating new molecules with tailored properties. nih.gov Researchers are actively investigating the synthesis of novel derivatives of 6-(dimethylamino)picolinic acid to fine-tune its electronic and steric characteristics for a variety of applications, including catalysis, coordination chemistry, and the development of molecular devices. nih.govresearchgate.net
The synthesis of various aminopicolinic acid derivatives has been successfully demonstrated, highlighting the potential for creating ligands for transition metals. umsl.edu For instance, the coupling of picolinic acid with N-alkylanilines can yield a range of mono- and bis-amides. nih.govresearchgate.net Interestingly, the reaction of picolinic acid with thionyl chloride to form the acid chloride in situ can lead to the unexpected but useful formation of 4-chloro-N-alkyl-N-phenylpicolinamides alongside the expected products. nih.govresearchgate.net This "two for the price of one" synthesis provides a straightforward method for generating a library of derivatives with altered electronic properties due to the presence of the chloro substituent. nih.govresearchgate.net
Furthermore, the introduction of different substituents onto the pyridine (B92270) ring has been shown to induce significant conformational changes. nih.gov Single-crystal X-ray diffraction studies of picolinic acid derivatives have revealed that even small modifications can alter the crystal packing, driven by a delicate balance of intermolecular forces like π-stacking. nih.gov This ability to control the three-dimensional structure of these molecules is crucial for designing compounds with specific binding or recognition capabilities.
A notable example of tuning the properties of picolinic acid derivatives is the synthesis of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, which have been investigated as potential herbicides. nih.gov By modifying the aryl group on the pyrazole (B372694) ring, researchers can modulate the compound's biological activity. nih.gov This approach underscores the principle of rational design, where systematic structural modifications are made to optimize a desired function.
Interactive Table: Examples of Synthesized Picolinic Acid Derivatives and Their Potential Applications
| Derivative Class | Synthetic Approach | Key Structural Feature | Potential Application | Reference(s) |
|---|---|---|---|---|
| N-Alkyl-N-phenylpicolinamides | Coupling of picolinic acid with N-alkylanilines via acid chloride | Amide linkage with varying alkyl and phenyl groups | Catalysis, Coordination Chemistry, Molecular Devices | nih.gov, researchgate.net |
| 4-Chloro-N-alkyl-N-phenylpicolinamides | In situ formation from picolinic acid and thionyl chloride | Chlorine substituent on the pyridine ring | Building blocks with modified electronic properties | nih.gov, researchgate.net |
| Aminopicolinic Acids | Multi-step synthesis including Sonogashira coupling | Amino and amino-alkynyl groups on the pyridine ring | Ligands for transition metals | umsl.edu |
| 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acids | Nucleophilic substitution and cyclization reactions | Substituted pyrazolyl group at the 6-position | Herbicides | nih.gov |
Advanced Computational Modeling and Machine Learning Applications for Rational Design and Prediction
The fields of computational chemistry and machine learning are revolutionizing the process of molecular design and discovery. research.googlenih.gov For this compound and its derivatives, these advanced tools offer a powerful means to predict properties and guide synthetic efforts, ultimately accelerating the development of new functional molecules. researchgate.netnih.gov
Computational Modeling: Density Functional Theory (DFT) has emerged as a key method for investigating the electronic structure and properties of picolinic acid derivatives. nih.govnih.govmdpi.comnih.gov For example, DFT studies on 3-hydroxy-picolinic acid have elucidated the effects of chemical substitutions on its photo-switching properties, which are governed by excited-state intramolecular double proton transfer. nih.gov Such calculations can predict how modifications to the molecular framework will influence thermal stability and photochemical reactivity. nih.gov In another study, DFT calculations were used to determine the HOMO-LUMO energy gap of a dimethylaminophenyl-substituted imidazo[4,5-b]pyridine, providing insights into its electronic transitions. nih.gov These computational approaches allow for the in-silico screening of potential derivatives, prioritizing those with the most promising electronic characteristics for synthesis. nih.govmit.edu
Machine Learning: Machine learning (ML) algorithms are increasingly being used to develop quantitative structure-property relationship (QSPR) models for pyridine derivatives. researchgate.netnih.gov These models can predict a wide range of properties, from thermodynamic characteristics to catalytic activity, based on molecular descriptors. researchgate.netnih.gov For instance, genetic algorithm-multiple linear regression (GA-MLR) has been successfully used to predict the thermodynamic properties of a large set of pyridine derivatives. researchgate.net Similarly, artificial neural networks have been employed to predict the catalytic activity of bis(imino)pyridine metal complexes in ethylene (B1197577) polymerization. nih.gov By training these models on existing experimental data, researchers can make rapid predictions for new, unsynthesized derivatives of this compound, significantly reducing the time and resources required for experimental investigation. research.googlearxiv.org
Interactive Table: Computational and Machine Learning Approaches for Pyridine Derivative Research
| Method | Application | Predicted Properties | Significance | Reference(s) |
|---|---|---|---|---|
| Density Functional Theory (DFT) | Electronic structure analysis of substituted picolinic acids | Photo-switching properties, HOMO-LUMO energy gap, bond lengths and angles | Provides fundamental understanding of electronic behavior and guides the design of molecules with specific optical or electronic properties. | nih.gov, nih.gov, mdpi.com, nih.gov |
| Genetic Algorithm-Multiple Linear Regression (GA-MLR) | QSPR modeling of pyridine derivatives | Thermodynamic properties | Enables rapid prediction of fundamental chemical properties for large sets of compounds. | researchgate.net |
| Artificial Neural Network (ANN) | Prediction of catalytic activity | Ethylene polymerization activity of metal complexes | Facilitates the high-throughput screening of potential catalysts for industrial applications. | nih.gov |
Interdisciplinary Research with Materials Science and Nanotechnology for Novel Functional Materials
The unique chelating properties and functionalizable structure of this compound make it a promising candidate for integration into advanced materials through interdisciplinary research. nih.govnih.gov Collaborations between chemists, materials scientists, and nanotechnologists are expected to yield novel functional materials with applications in diverse fields.
Coordination Chemistry and Metal-Organic Frameworks (MOFs): Picolinic acid and its derivatives are well-known for their ability to form stable complexes with a wide range of metal ions. nih.govnih.gov This chelating ability is fundamental to their potential use in materials science. An exciting avenue of research is the incorporation of this compound or its derivatives as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are highly porous materials with tunable structures and properties, making them suitable for applications such as gas storage, separation, and catalysis. The use of a functionalized linker like this compound could introduce specific functionalities into the MOF structure, such as basic sites from the dimethylamino group, which could enhance catalytic activity or selective adsorption. For example, cobalt-based MOFs have been synthesized using 2,6-naphthalenedicarboxylic acid as a linker and subsequently pyrolyzed to form Co3O4 for supercapacitor applications, demonstrating the potential of dicarboxylic acid linkers in creating functional materials. nih.gov
Functionalization of Nanoparticles: The carboxylic acid group of this compound provides a convenient anchor point for attaching the molecule to the surface of nanoparticles. nih.gov The functionalization of nanoparticles with organic molecules is a widely used strategy to impart new properties and functionalities. For instance, mesoporous silica (B1680970) nanoparticles have been coated with a carboxylic acid-functionalized polymer to create efficient adsorbents for removing ionic dyes from water. nih.gov Similarly, nanoparticles functionalized with this compound could be explored for applications in targeted drug delivery, sensing, or catalysis. The dimethylamino group could provide a pH-responsive character or a site for further chemical modification. Research on post-functionalization of drug-loaded nanoparticles with targeting ligands highlights the modularity of such systems. nih.gov
The development of such advanced materials will rely heavily on a deep understanding of the interactions between this compound derivatives and other material components at the molecular level. This necessitates a synergistic approach combining synthetic chemistry, materials characterization, and computational modeling to rationally design and fabricate the next generation of functional materials.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 6-(Dimethylamino)picolinic acid?
Answer:
The synthesis typically involves functionalization of the picolinic acid backbone. For example, dimethylamino groups can be introduced via nucleophilic substitution or reductive amination. A representative approach (adapted from related picolinic acid derivatives) includes:
- Step 1 : React 6-chloropicolinic acid with dimethylamine in a polar aprotic solvent (e.g., DMF) at elevated temperatures (120–150°C) to substitute the chloride with a dimethylamino group .
- Step 2 : Purify the product using flash chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient) and confirm purity via NMR and ESI-MS .
- Key Considerations : Monitor reaction progress with TLC and optimize stoichiometry to minimize byproducts like unreacted starting material.
Advanced: How can reaction conditions be optimized to improve yield and selectivity in dimethylamino functionalization?
Answer:
- Temperature Control : Higher temperatures (e.g., 120°C) favor nucleophilic substitution but may degrade sensitive intermediates. Use microwave-assisted synthesis for precise heating .
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance amine reactivity in biphasic systems.
- Solvent Effects : Compare DMF with DMSO or NMP, as solvent polarity influences reaction kinetics and byproduct formation .
- Design of Experiments (DoE) : Use factorial design to evaluate interactions between temperature, solvent, and catalyst loading.
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : Use and NMR to confirm the dimethylamino group’s integration and chemical environment. Aromatic protons in the pyridine ring typically appear at δ 7.5–8.5 ppm .
- Mass Spectrometry : ESI-MS in negative ion mode can detect the deprotonated molecular ion ([M–H]) for accurate mass validation.
- HPLC-PDA : Employ reverse-phase HPLC with a C18 column (mobile phase: water/acetonitrile + 0.1% formic acid) to assess purity >95% .
Advanced: How can researchers resolve discrepancies in spectral data for structurally similar derivatives?
Answer:
- Isotopic Labeling : Synthesize -labeled analogs to distinguish nitrogen environments in complex NMR spectra.
- 2D NMR Techniques : Use HSQC and HMBC to correlate proton-carbon couplings and confirm substitution patterns .
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations) .
Basic: What are the recommended storage conditions for this compound?
Answer:
- Storage : Keep in a sealed container under inert gas (argon or nitrogen) at –20°C to prevent oxidation.
- Desiccant : Include silica gel packs to mitigate hygroscopic degradation .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to establish shelf-life limits.
Advanced: How does moisture or oxygen exposure impact the stability of dimethylamino-substituted picolinic acids?
Answer:
- Mechanistic Insight : The dimethylamino group can undergo oxidation to form N-oxide byproducts under aerobic conditions. Monitor via TLC or LC-MS .
- Mitigation Strategies :
Basic: What biochemical applications are feasible for this compound?
Answer:
- Enzyme Inhibition : The compound may act as an inhibitor of metalloenzymes (e.g., histone deacetylases) due to its chelating carboxylate group.
- Cellular Assays : Test cytotoxicity and uptake in cell lines (e.g., HEK293) using MTT assays and fluorescent tagging .
Advanced: How can researchers validate the specificity of enzyme inhibition by dimethylamino-picolinic acid derivatives?
Answer:
- Competitive Assays : Compare IC values with known inhibitors (e.g., trichostatin A for HDACs) .
- Genetic Knockdown : Use siRNA to silence target enzymes and assess residual activity in the presence of the compound.
- Crystallography : Co-crystallize the compound with the enzyme to visualize binding modes (e.g., PyMOL analysis) .
Basic: How to address solubility challenges during in vitro studies?
Answer:
- Solvent Screening : Test DMSO, ethanol, or aqueous buffers (pH 7.4) with solubilizing agents (e.g., cyclodextrins).
- Sonication : Use brief ultrasonic pulses to disperse aggregates.
- Critical Micelle Concentration (CMC) : Determine via UV-Vis spectroscopy if micellar systems are required .
Advanced: What experimental strategies resolve contradictions in reported bioactivity data?
Answer:
- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., random-effects models) to identify outliers.
- Dose-Response Curves : Replicate experiments across a wider concentration range (e.g., 0.1–100 µM) to confirm EC consistency.
- Batch Variability Testing : Compare results using independently synthesized batches to rule out impurity effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
